4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene
Description
4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene is a halogenated aromatic compound characterized by a bromomethyl substituent on a phenoxy group attached to a 1,2-dichlorobenzene ring. Its molecular formula is C₁₃H₉BrCl₂O, with a molecular weight of 332.03 g/mol and CAS number EN300-14248008 . This compound is primarily utilized as an alkylating agent or intermediate in organic synthesis, particularly in the preparation of complex molecules such as pharmaceuticals or agrochemicals. For instance, it has been employed in high-yield (66.3%) two-step reactions to generate carboxylated derivatives, demonstrating its versatility in coupling reactions .
The bromomethyl group confers electrophilic reactivity, enabling nucleophilic substitution reactions, while the dichlorobenzene moiety enhances stability and influences electronic properties. Its purity is typically reported as ≥95%, with structural validation via ¹H-NMR, ¹³C-NMR, and mass spectrometry .
Properties
IUPAC Name |
4-[4-(bromomethyl)phenoxy]-1,2-dichlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2O/c14-8-9-1-3-10(4-2-9)17-11-5-6-12(15)13(16)7-11/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHLPZAVJCEOAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)OC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene typically involves the reaction of 4-(bromomethyl)phenol with 1,2-dichlorobenzene under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in solvents such as DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted phenoxy derivatives.
Scientific Research Applications
4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The dichlorobenzene moiety may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene
- Molecular Formula : C₁₃H₉BrCl₂O
- Key Difference : The chlorine atoms occupy the 1,4-positions on the benzene ring instead of 1,2.
- Impact : Altered substitution pattern may affect electronic distribution and steric hindrance, influencing reactivity in cross-coupling reactions. This isomer is also used as a synthetic precursor but may exhibit distinct regioselectivity .
4-[(Aminooxy)methyl]-1,2-dichlorobenzene Hydrochloride
- Molecular Formula : C₇H₆Cl₂N₂O·HCl
- Key Difference: The bromomethyl group is replaced by an aminooxymethyl group, and the compound exists as a hydrochloride salt.
- Impact: The aminooxy group enhances nucleophilicity, making this compound suitable for oxime formation or conjugation reactions in drug design. Its applications diverge toward pharmaceutical intermediates rather than alkylation .
Functional Group Derivatives
4-(Bromomethyl)-1,2-phenylene Diacetate
- Molecular Formula : C₁₁H₁₁BrO₄
- Key Difference: The phenoxy and dichloro groups are replaced by diacetate esters.
- Impact : The diacetate groups increase hydrophobicity and alter hydrolysis kinetics. This compound may serve as a protecting group intermediate in esterification or acetylation reactions .
4-(Bromomethyl)benzaldehyde
- Molecular Formula : C₈H₇BrO
- Key Difference: Contains an aldehyde group instead of dichlorobenzene and phenoxy substituents.
- Impact: The aldehyde enables condensation reactions (e.g., Schiff base formation).
Alkylation Efficiency
4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene demonstrates superior reactivity as an alkylating agent compared to non-brominated analogs. For example, in a carboxylation reaction with 2-methylbenzene-1,3-diol, it achieved a 66.3% yield over two steps, outperforming many bromomethyl-substituted aromatics that require harsher conditions or catalysts . In contrast, boronic acid derivatives like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid () exhibit biological activity (e.g., histone deacetylase inhibition) but lack utility in traditional alkylation pathways .
Biological Activity
4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene, a compound with significant structural features, has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound can be represented as follows:
- Chemical Formula : CHBrClO
- IUPAC Name : 4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene
Biological Activity Overview
The biological activity of 4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene has been explored in various contexts, including antimicrobial, anticancer, and anti-inflammatory properties. Below is a summary of key findings from the literature.
Antimicrobial Activity
Several studies have indicated that derivatives of chlorinated phenoxy compounds exhibit antimicrobial properties. For example, compounds similar to 4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of vital enzymatic processes.
Anticancer Activity
Research has suggested that the compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves induction of apoptosis and cell cycle arrest.
Anti-inflammatory Activity
The anti-inflammatory potential of phenoxy compounds has also been documented. Compounds like 4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation.
The biological activity of 4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene is likely attributed to its ability to interact with cellular targets:
- Cell Membrane Disruption : The lipophilic nature allows penetration into bacterial membranes.
- Enzyme Inhibition : Compounds exhibit inhibition of key enzymes involved in cellular metabolism.
- Apoptosis Induction : Activation of pathways leading to programmed cell death in cancer cells.
Case Studies
A notable study investigated the effects of structurally related compounds on cancer cell lines. It was found that modifications in the bromine placement significantly affected cytotoxicity and selectivity against cancer cells compared to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
